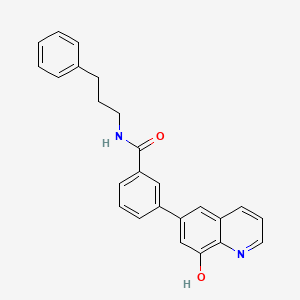

![molecular formula C22H19N3O5 B608385 N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide CAS No. 1253452-78-6](/img/structure/B608385.png)

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide” is a chemical compound with the molecular formula C22H19N3O5 . It is also known by the synonyms KS176 and 1253452-78-6 .

Molecular Structure Analysis

The molecular weight of this compound is 405.4 g/mol . The IUPAC name is N - [4- (2-hydroxyethyl)phenyl]-2- [ (4-nitrobenzoyl)amino]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.4 g/mol . It has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 30 .Wissenschaftliche Forschungsanwendungen

Inhibition of Breast Cancer Resistance Protein (BCRP)

KS176 is a selective inhibitor of the breast cancer resistance protein (BCRP) multidrug transporter . BCRP is a protein that is often overexpressed in many cancers and contributes to multidrug resistance, a significant obstacle in cancer treatment. By inhibiting BCRP, KS176 could potentially enhance the effectiveness of chemotherapy drugs .

Overcoming Multidrug Resistance in Cancer Treatment

In addition to inhibiting BCRP, KS176 might also be useful in overcoming multidrug resistance in cancer treatment. Multidrug resistance is a phenomenon where cancer cells become resistant to a wide range of drugs, making treatment more challenging. As a multidrug transporter inhibitor, KS176 could potentially prevent cancer cells from pumping out multiple types of chemotherapy drugs, thereby increasing their effectiveness .

Research in Pharmacology

KS176’s ability to inhibit BCRP and potentially overcome multidrug resistance makes it a valuable tool in pharmacological research. It can be used to study the mechanisms of drug transport and resistance in cancer cells .

Development of New Cancer Therapies

Given its potential to enhance the effectiveness of chemotherapy drugs and overcome multidrug resistance, KS176 could be used in the development of new cancer therapies. By combining KS176 with existing chemotherapy drugs, it might be possible to develop more effective treatments for various types of cancer .

Study of ATP-binding Cassette Sub-family G Member 2 (ABCG2)

KS176 is also known to inhibit ATP-binding cassette sub-family G member 2 (ABCG2), another protein that contributes to multidrug resistance . Therefore, it can be used in research to understand the role of ABCG2 in drug resistance and to develop strategies to overcome it .

Wirkmechanismus

Target of Action

KS176, also known as N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide, is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP, ABCG2) . BCRP is a multidrug transporter, which plays a significant role in drug resistance by transporting various anticancer drugs out of cells .

Mode of Action

KS176 interacts with BCRP, inhibiting its function as a drug transporter . The IC50 values of KS176 in Pheo A and Hoechst 33342 assays are 0.59 μM and 1.39 μM, respectively . This indicates that KS176 has a strong affinity for BCRP and can effectively inhibit its function at low concentrations .

Biochemical Pathways

The inhibition of BCRP by KS176 affects the efflux of various anticancer drugs from cancer cells . This can increase the intracellular concentration of these drugs, enhancing their cytotoxic effects and overcoming drug resistance . .

Result of Action

The primary result of KS176’s action is the inhibition of BCRP, leading to an increased intracellular concentration of various anticancer drugs . This can enhance the cytotoxic effects of these drugs on cancer cells and help overcome drug resistance .

Eigenschaften

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWQQWSXYYXVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide | |

Q & A

Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?

A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)